molecular formula C24H30FN5O4 B237657 Phenylalanylarginine fluoromethyl ketone CAS No. 139323-38-9

Phenylalanylarginine fluoromethyl ketone

Cat. No. B237657
CAS RN: 139323-38-9
M. Wt: 471.5 g/mol
InChI Key: DFTWUKFUYPTDLA-UHFFFAOYSA-N
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Description

Phenylalanylarginine fluoromethyl ketone is a synthetic compound with the molecular formula C24H30FN5O4 . It is a valuable synthetic target in its own right and as a synthon in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of peptidyl-fluoromethyl ketones is described as an improved and expedient technique. The methodology is based on prior coupling of an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of Phenylalanylarginine fluoromethyl ketone is represented by the molecular formula C24H30FN5O4 . The molecular weight of the compound is 471.52 .


Chemical Reactions Analysis

Fluoroalkylation reaction, featuring the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds. In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome .


Physical And Chemical Properties Analysis

The carbon-to-oxygen double bond in the carbonyl group of Phenylalanylarginine fluoromethyl ketone is quite polar, more polar than a carbon-to-oxygen single bond. This charge separation leads to dipole-dipole interactions that significantly affect the boiling points .

Mechanism of Action

Peptidyl fluoromethyl ketones are known to inhibit serine and cysteine proteases. These compounds can be used as probes to study the proteolytic activity of the aforementioned proteases and to elucidate their role in the insurgence and progress of several diseases .

Future Directions

Peptidyl fluoromethyl ketones, including Phenylalanylarginine fluoromethyl ketone, show potential as both protease inhibitors for the treatment of a range of diseases and as chemical probes for the interrogation of cellular processes . They are also currently highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .

properties

IUPAC Name

benzyl N-[1-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN5O4/c25-15-21(31)19(12-7-13-28-23(26)27)29-22(32)20(14-17-8-3-1-4-9-17)30-24(33)34-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,29,32)(H,30,33)(H4,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTWUKFUYPTDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930437
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(6-carbamimidamido-1-fluoro-2-oxohexan-3-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylalanylarginine fluoromethyl ketone

CAS RN

139323-38-9
Record name Phenylalanylarginine fluoromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139323389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(6-carbamimidamido-1-fluoro-2-oxohexan-3-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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